alpha-(2-(Dimethylamino)-1-methylethyl)-4'-methoxy-2-methyl-benzhydrol
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Overview
Description
Alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxy group, and a benzhydrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4’-methoxy-2-methyl-benzhydrol with 2-(dimethylamino)-1-methylethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biological pathways and processes, making the compound useful in different research contexts.
Comparison with Similar Compounds
Similar Compounds
Alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol: shares similarities with other compounds such as:
Uniqueness
The uniqueness of alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
4150-87-2 |
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Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(4-methoxyphenyl)-2-methyl-1-(2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C20H27NO2/c1-15-8-6-7-9-19(15)20(22,16(2)14-21(3)4)17-10-12-18(23-5)13-11-17/h6-13,16,22H,14H2,1-5H3 |
InChI Key |
XRTXNXNZOIVSSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=C(C=C2)OC)(C(C)CN(C)C)O |
Origin of Product |
United States |
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